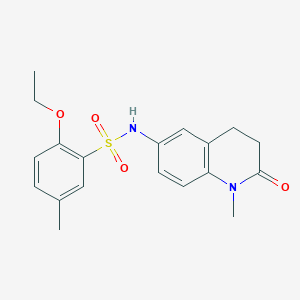

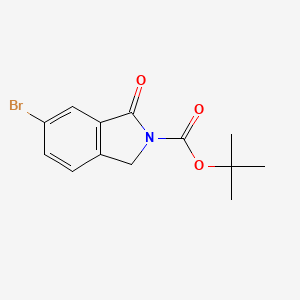

![molecular formula C8H7BrN2 B2474744 4-Bromo-7-methyl-1H-benzo[d]imidazole CAS No. 1142190-57-5](/img/structure/B2474744.png)

4-Bromo-7-methyl-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

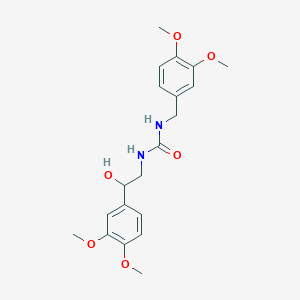

“4-Bromo-7-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane , 88.9 ° C, and 267.8 ° C respectively.Scientific Research Applications

Structural Analysis and Amyloid Probe Design

4-Bromo-7-methyl-1H-benzo[d]imidazole and its derivatives have been explored for their structural characteristics using X-ray diffraction, contributing to the design of amyloid-avid probes. These compounds display complex structural features, including planar benzimidazole fragments and disordered aliphatic chains, making them candidates for detailed structural studies and potential applications in amyloid imaging (Ribeiro Morais et al., 2012).

Antimicrobial Activity

Benzimidazole derivatives, including those structurally related to 4-Bromo-7-methyl-1H-benzo[d]imidazole, have shown promising antimycobacterial activity. Specific derivatives demonstrated excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis, highlighting their potential as novel anti-tubercular agents (Gobis et al., 2015). Additionally, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have been synthesized and evaluated for their antibacterial and antifungal activity, offering a new avenue for antimicrobial agent development (Reddy & Reddy, 2010).

Synthesis of Active Substances

The creation of 1-methyl-2-phenyl/o-tolyl-6-substitutedphenyl 1H-benzo[d]-imidazole derivatives from 4-bromobenzene-1,2-diamine showcases the synthetic versatility of bromo-substituted benzimidazoles. These compounds were synthesized and evaluated for their antibacterial activity, demonstrating the potential for benzimidazole derivatives in developing new antibacterial drugs (Havale Shrikant Hanumantappa et al., 2021).

Photophysical Characterization

Ir(III) complexes based on phenyl benzimidazole ligands, including derivatives of 4-Bromo-7-methyl-1H-benzo[d]imidazole, have been synthesized and characterized for their green luminescence. These studies provide insights into the photophysical properties of benzimidazole derivatives, suggesting their application in materials science, particularly in light-emitting devices (Lin et al., 2016).

Corrosion Inhibition

Research on benzimidazole derivatives has extended to the field of corrosion science, where compounds like 4-Bromo-7-methyl-1H-benzo[d]imidazole derivatives have been assessed for their ability to inhibit the corrosion of mild steel in acidic environments. These studies reveal the potential of such compounds in protecting metals from corrosion, offering benefits in industrial applications (Ammal et al., 2018).

Mechanism of Action

Safety and Hazards

The safety data sheet for 4-Bromo-1H-imidazole indicates that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, wearing personal protective equipment, and ensuring adequate ventilation .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name |

7-bromo-4-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXRJPYKNKGGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-methyl-1H-benzoimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

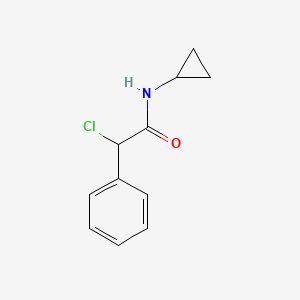

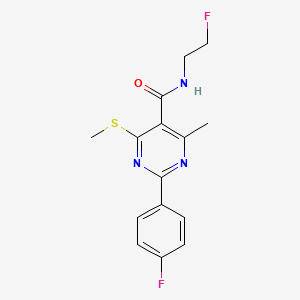

![N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2474663.png)

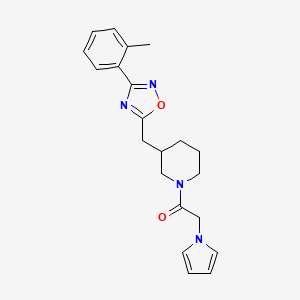

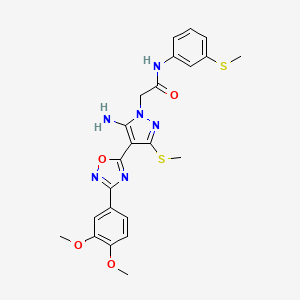

![(4-chlorophenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2474664.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/no-structure.png)

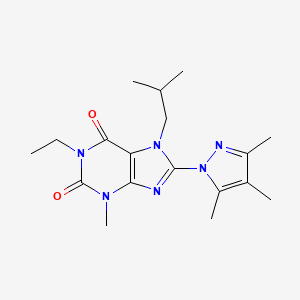

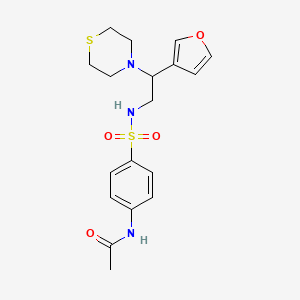

![[1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474681.png)